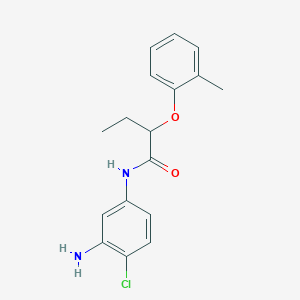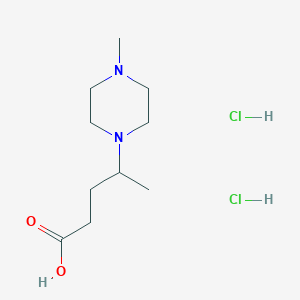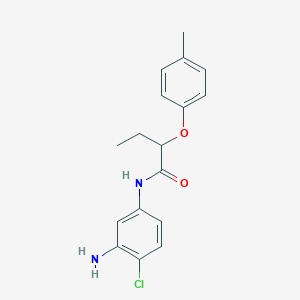![molecular formula C14H28Cl2N2O2 B1388985 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride CAS No. 1185304-74-8](/img/structure/B1388985.png)
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride
Übersicht
Beschreibung
1-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride (PBPC) is a synthetic piperidine derivative and a potent inhibitor of the enzyme acetylcholinesterase (AChE). PBPC is commonly used as an inhibitor of AChE in biochemical and physiological research, as it has been shown to effectively inhibit AChE activity in both in vitro and in vivo studies. PBPC has also been used in a variety of other lab experiments due to its ability to act as a reversible or irreversible inhibitor of the enzyme.
Wissenschaftliche Forschungsanwendungen
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride has been used in a variety of scientific research applications, including studies of the mechanisms of action of AChE inhibitors and the biochemical and physiological effects of these inhibitors. This compound has also been used to study the effects of AChE inhibitors on the nervous system, and in studies of the effects of acetylcholine on the heart and other organs. This compound has also been used in studies of the pharmacokinetics of AChE inhibitors, and in studies of the effects of AChE inhibitors on the metabolism of neurotransmitters.
Wirkmechanismus
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride acts as an inhibitor of AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This inhibition of AChE activity leads to an increase in the levels of acetylcholine in the synapse, which can lead to an increase in the activity of other neurotransmitters and can lead to an increase in the activity of the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of AChE activity, the stimulation of the release of neurotransmitters, the modulation of the activity of other enzymes, and the modulation of the activity of ion channels. This compound has also been shown to have a direct effect on the metabolism of neurotransmitters, and to have a direct effect on the activity of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride in lab experiments has several advantages. This compound is a relatively inexpensive and easy to use inhibitor of AChE, and its use in lab experiments is relatively safe and non-toxic. Additionally, this compound has been shown to be a very effective inhibitor of AChE, and its use in lab experiments can provide researchers with reliable results.
However, there are some limitations to the use of this compound in lab experiments. This compound is a reversible inhibitor of AChE, and its use in lab experiments may lead to the accumulation of acetylcholine in the synapse, which can lead to an increase in the activity of other neurotransmitters. Additionally, this compound is not as effective as some other AChE inhibitors, and its use in lab experiments may not provide researchers with the most accurate results.
Zukünftige Richtungen
Future research on 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride could focus on the development of new synthesis methods to improve the purity of the compound, as well as the development of new methods to reduce the toxicity of the compound. Additionally, future research could focus on the development of new assays to measure the activity of AChE inhibitors, as well as the development of new assays to measure the effects of AChE inhibitors on the nervous system. Finally, future research could focus on the development of new methods to study the pharmacokinetics of AChE inhibitors, as well as the development of new methods to study the effects of AChE inhibitors on the metabolism of neurotransmitters.
Eigenschaften
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18;;/h12-13H,2-11H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNORUYLOTJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


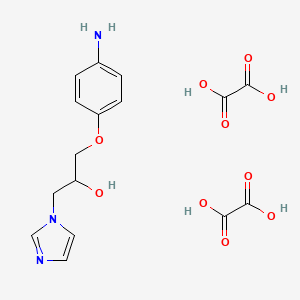
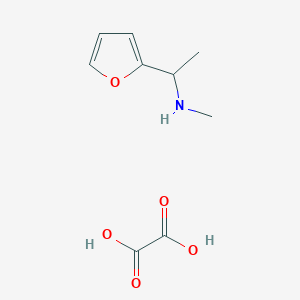
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)

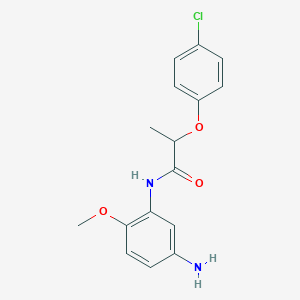

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

